molecular formula C5H4BrClN2O2S B3030124 2-Amino-5-bromopyridine-3-sulfonyl chloride CAS No. 868963-98-8

2-Amino-5-bromopyridine-3-sulfonyl chloride

Cat. No. B3030124
CAS No.: 868963-98-8
M. Wt: 271.52
InChI Key: DMQJKPQOXFIXFG-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

To a cooled (0° C.) solution of chlorosulfonic acid (58 mL) under vigorous stirring was added 5-bromo-2-pyridinamine (86.7 mmol) portionwise. The reaction mixture was then heated at reflux for 3 hrs. Upon cooling to room temperature, the reaction mixture was poured over ice (˜100 g) with vigorous stirring. The resulting yellow precipitate was collected by suction filtration, washing with cold water and petroleum ether to provide the title compound as an orange-yellow solid (18.1 g, 77% yield). MS (ES)+ m/e 272.8 [M+H]+.
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
86.7 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1>>[NH2:13][C:10]1[C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:8][C:7]([Br:6])=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
86.7 mmol
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by suction filtration
WASH
Type
WASH
Details
washing with cold water and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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